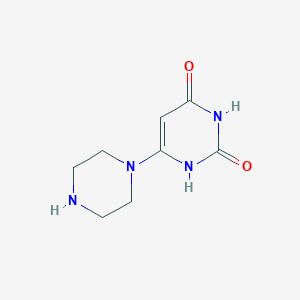

6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-piperazin-1-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c13-7-5-6(10-8(14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNRFCSXDQERJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with piperazine under specific conditions. One common method includes the use of ethyl acetate and petroleum ether as solvents, with the reaction mixture being heated under reflux conditions . The crude products are then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | High |

| This compound | C. albicans | Moderate |

The mechanism of action is believed to involve the disruption of cellular processes in these pathogens, making this compound a potential lead for antibiotic development.

Protein Kinase Inhibition

Recent studies have identified this compound as a promising scaffold for the design of protein kinase inhibitors. The planar structure of the compound allows for effective binding to target enzymes involved in various diseases, including cancer .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies reveal strong interactions between the compound and active sites of enzymes, suggesting its potential as a therapeutic agent .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods including cyclization reactions involving piperazine and pyrimidine derivatives. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis of this compound .

Material Science Applications

Beyond its medicinal applications, this compound has potential uses in material science due to its unique chemical properties. It can be incorporated into polymer matrices for drug delivery systems or used as a precursor for synthesizing novel materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine-Dione Core

Piperazine-Linked Derivatives

- 6-[4-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine-1-carbonyl]pyrimidine-2,4-dione (): Features a piperazine ring connected via a carbonyl group to a halogenated aryl group. Molecular Weight: 408.75 g/mol.

5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4-dione ():

Non-Piperazine Nitrogenous Substituents

- 6-[(3-Phenylpropyl)amino]pyrimidine-2,4-dione (): Substituted with a linear alkylamine chain and phenyl group. Molecular Weight: 245.28 g/mol. The hydrophobic phenyl group could enhance membrane permeability but reduce solubility .

Annulated Pyrimidine Derivatives

Biological Activity

6-(Piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1706450-60-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and neuroprotective effects.

- Molecular Formula : C8H12N4O2

- Molecular Weight : 196.21 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a study highlighted that certain pyrimidine derivatives showed potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colorectal cancer). The compound containing the piperazine moiety demonstrated improved efficacy compared to standard chemotherapeutic agents.

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

| Compound 16 | Colo-205 | 0.01 ± 0.074 |

| Compound 16 | A2780 | 0.12 ± 0.064 |

These findings suggest that the piperazine substitution enhances the anticancer activity of the pyrimidine scaffold, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterium | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 15 µg/mL |

| Pseudomonas aeruginosa | < 20 µg/mL |

In particular, studies have shown that some derivatives are more effective than traditional antibiotics like ampicillin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has also been explored in the context of Alzheimer's disease. Certain compounds have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegeneration.

The mechanism involves binding at the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission, which is crucial for memory and learning functions.

Case Studies

A notable case study involved evaluating the effects of a piperazine-containing pyrimidine derivative on cognitive function in animal models of Alzheimer’s disease. The results indicated significant improvements in memory retention and learning capabilities compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions with urea or alkylation protocols. For example, refluxing sodium ethoxide with trifluoromethyl esters and urea yields the pyrimidine core, followed by piperazine substitution . Alkylation with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ systems introduces diverse substituents, as demonstrated in thieno[2,3-d]pyrimidine derivatives . Recrystallization from ethanol or water is standard for purification .

Q. How is X-ray crystallography employed to determine the crystal structure of these derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability. For instance, N–H⋯O and O–H⋯O hydrogen bonds form dimeric structures in 6-(trifluoromethyl)pyrimidine derivatives, while dihedral angles between aromatic rings provide insights into steric effects . Hydrogen atoms are modeled using riding coordinates (C–H = 0.95 Å) during refinement .

Q. What safety protocols are recommended for handling 6-(piperazin-1-yl)pyrimidine derivatives in laboratory settings?

- Methodological Answer : Although specific GHS classifications may be absent, standard precautions include using PPE (gloves, goggles) and working in fume hoods. Safety data sheets (SDS) for analogous compounds highlight avoiding inhalation/ingestion and proper waste disposal . Ethanol or aqueous recrystallization minimizes exposure to volatile intermediates .

Advanced Research Questions

Q. How can alkylation reactions be optimized to enhance yields in piperazine-pyrimidine derivatives?

- Methodological Answer : Reaction conditions (solvent, base, temperature) significantly impact efficiency. For example, DMF with K₂CO₃ at 25°C promotes nucleophilic substitution in alkylation steps, achieving >90% yields for thiazole-substituted derivatives . Microwave-assisted synthesis or ionic liquid solvents may further reduce reaction times .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, HRMS) during characterization?

- Methodological Answer : Cross-validation using complementary techniques is essential. HRMS (ESI) confirms molecular ions (e.g., [M+H]⁺ for C₁₂H₁₇N₂O₂: 221.1290 vs. observed 221.1262) . ¹H NMR in DMSO-d₆ distinguishes regioisomers via coupling patterns, while 2D NMR (COSY, HSQC) clarifies ambiguous proton assignments in crowded spectral regions .

Q. How do intermolecular interactions influence the crystallinity and solubility of these compounds?

- Methodological Answer : Hydrogen bonding and π-π stacking dictate packing efficiency. In 6-(trifluoromethyl) derivatives, water molecules bridge pyrimidine cores via O–H⋯O bonds, enhancing crystal stability but reducing aqueous solubility . Introducing bulky substituents (e.g., 4-methoxybenzyl) disrupts planar stacking, improving solubility in organic solvents .

Q. What bioactivity assays are suitable for evaluating piperazine-pyrimidine derivatives as therapeutic agents?

- Methodological Answer : Pyrimidine scaffolds are tested in enzyme inhibition (e.g., HIV reverse transcriptase) or antimicrobial assays. For agrochemical applications, herbicidal activity is assessed via seed germination inhibition . Structure-activity relationship (SAR) studies compare substituent effects (e.g., trifluoromethyl vs. thiazole groups) on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.